molecular formula C14H14O2S B1319538 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid CAS No. 943115-91-1

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

Cat. No. B1319538
M. Wt: 246.33 g/mol
InChI Key: NKIODYGXPIOIST-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C14H14O2S . It has a molecular weight of 246.33 . The compound is solid in physical form .


Synthesis Analysis

The synthesis of thiophene derivatives, including 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid, often involves heterocyclization of various substrates . The condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of 5-(4-Isopropylphenyl)thiophene-2-carboxylic acid can be represented by the InChI code: 1S/C14H14O2S/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(17-12)14(15)16/h3-9H,1-2H3,(H,15,16) .


Chemical Reactions Analysis

Thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . It has been widely studied as a substrate in coupling reactions and olefinations .


Physical And Chemical Properties Analysis

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid is a solid substance . It should be stored in a refrigerator .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are considered by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of application or experimental procedures involve various synthetic methods to thiophene derivatives, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • The outcomes of these applications are the development of compounds with various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
  • Organic Semiconductors

    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
  • Organic Field-Effect Transistors (OFETs)

    • Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .
  • Organic Light-Emitting Diodes (OLEDs)

    • Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .
  • Eye Drops
    • Suprofen, which is produced from thiophene-2-carboxylic acid, is the active ingredient in some eye drops .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . The precautionary statement includes P261 . It is recommended to wear personal protective equipment/face protection and avoid getting the compound in eyes, on skin, or clothing .

properties

IUPAC Name

5-(4-propan-2-ylphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(17-12)14(15)16/h3-9H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIODYGXPIOIST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602576
Record name 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Isopropylphenyl)thiophene-2-carboxylic acid

CAS RN

943115-91-1
Record name 5-[4-(Propan-2-yl)phenyl]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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